molecular formula C16H21NO4S2 B049290 N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 58754-96-4

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B049290
CAS No.: 58754-96-4
M. Wt: 355.5 g/mol
InChI Key: UECHDXYRJNIXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiophen-3-ylmethylamine, which is then reacted with 2,2-dimethoxyethyl chloride under basic conditions to form the intermediate. This intermediate is subsequently reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
  • N-(thiophen-3-ylmethyl)-4-methylbenzenesulfonamide
  • N-(2,2-dimethoxyethyl)-benzenesulfonamide

Uniqueness

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the thiophene and benzenesulfonamide moieties allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHDXYRJNIXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.